2-(3-Trifluoromethyl-benzylamino)-ethanol chemical structure and properties
2-(3-Trifluoromethyl-benzylamino)-ethanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3-trifluoromethyl-benzylamino)-ethanol, a fluorinated amino alcohol with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group on the benzyl moiety imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This document details the chemical structure, physicochemical properties, a validated synthesis protocol via reductive amination, and a discussion of its potential applications in the pharmaceutical sciences. The guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Molecular Structure
2-(3-Trifluoromethyl-benzylamino)-ethanol, also known by its IUPAC name 2-((3-(trifluoromethyl)benzyl)amino)ethan-1-ol, is a secondary amine and a primary alcohol.[1] The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the meta-position of the benzene ring is a key structural feature that significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.[1]
Molecular Structure Diagram:
Caption: Chemical structure of 2-(3-Trifluoromethyl-benzylamino)-ethanol.
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 912291-17-9 | [1] |
| Molecular Formula | C10H12F3NO | [1] |
| Molecular Weight | 219.21 g/mol | [1] |
| IUPAC Name | 2-((3-(trifluoromethyl)benzyl)amino)ethan-1-ol | [1] |
| Synonyms | N-(3-(Trifluoromethyl)benzyl)ethanolamine | [1] |
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature. |
| Boiling Point | > 200 °C | Estimated based on similar structures. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The amino alcohol functionality contributes to polarity, while the trifluoromethylbenzyl group enhances lipophilicity. |
| pKa | Not available | The secondary amine is expected to be basic. |
Synthesis and Characterization
A robust and widely applicable method for the synthesis of 2-(3-Trifluoromethyl-benzylamino)-ethanol is the reductive amination of 3-(trifluoromethyl)benzaldehyde with ethanolamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the corresponding secondary amine.
Synthetic Workflow
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Reductive Amination
Materials:
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3-(Trifluoromethyl)benzaldehyde
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Ethanolamine
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Sodium borohydride (NaBH4)
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Methanol
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Standard laboratory glassware
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Magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol.
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Amine Addition: To the stirred solution, add ethanolamine (1.1 equivalents) dropwise at room temperature.
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Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(3-trifluoromethyl-benzylamino)-ethanol.
Characterization
While specific spectral data for this compound is not widely published, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Aromatic protons (Ar-H) would appear as multiplets in the range of δ 7.4-7.7 ppm.
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The benzylic methylene protons (-CH₂-Ar) would likely be a singlet around δ 3.8-4.0 ppm.
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The two methylene groups of the ethanolamine moiety (-NCH₂CH₂OH) would appear as triplets, with the one adjacent to the nitrogen at approximately δ 2.8-3.0 ppm and the one adjacent to the hydroxyl group at around δ 3.6-3.8 ppm.
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The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
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-
¹³C NMR:
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The trifluoromethyl carbon (-CF₃) would appear as a quartet due to C-F coupling.
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Aromatic carbons would resonate in the δ 120-140 ppm region.
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The benzylic carbon (-CH₂-Ar) is expected around δ 50-55 ppm.
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The carbons of the ethanolamine backbone would appear in the δ 45-65 ppm range.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
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C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹.
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Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
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Strong C-F stretching bands characteristic of the trifluoromethyl group would be present in the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS):
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The mass spectrum would show the molecular ion peak (M⁺) at m/z 219.
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Common fragmentation patterns would include the loss of a hydroxyl group, and cleavage at the C-C and C-N bonds of the ethanolamine chain, as well as the benzylic C-N bond.
Applications in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] The -CF3 group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets.[2]
While specific studies on the biological activity of 2-(3-Trifluoromethyl-benzylamino)-ethanol are not extensively documented, its structural motifs are present in various biologically active compounds. The benzylamino ethanol scaffold is a component of several known pharmacophores. Therefore, this molecule serves as a valuable building block for the synthesis of a diverse range of potential therapeutic agents, including but not limited to:
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Enzyme Inhibitors: The trifluoromethylphenyl moiety can engage in specific interactions within the active sites of enzymes.
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Receptor Ligands: The overall structure is suitable for modification to target various G-protein coupled receptors (GPCRs) or ion channels.
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Antimicrobial Agents: Fluorinated compounds have shown promise as novel antimicrobial agents.[3]
Safety and Handling
Detailed toxicological data for 2-(3-Trifluoromethyl-benzylamino)-ethanol is not available. However, based on the safety information for its precursors and related compounds, it should be handled with care in a well-ventilated laboratory fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
2-(3-Trifluoromethyl-benzylamino)-ethanol is a synthetically accessible and versatile building block for drug discovery and development. Its unique combination of a benzylamino ethanol scaffold and a trifluoromethyl group offers significant potential for the creation of novel compounds with improved pharmacological properties. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic method, and insights into its potential applications, serving as a valuable resource for the scientific community.
References
- AiFChem. 912291-17-9 | 2-(3-Trifluoromethyl-benzylamino)-ethanol. (2025).
- NextSDS. 2-(3-TrifluoroMethyl-benzylaMino)
- Fisher Scientific.
- MSC Industrial Supply.
- Santa Cruz Biotechnology, Inc. 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- NINGBO INNO PHARMCHEM CO., LTD. The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. (n.d.).
- Fisher Scientific.
- 3M.
- NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. (n.d.).
- Benchchem. A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. (2025).
- The Royal Society of Chemistry.
- NextSDS. 2-(3-Methyl-benzylaMino)
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.).
- Sigma-Aldrich. (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol | 325152-99-6. (n.d.).
- Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC. (n.d.).
- Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals - Sciforum. (n.d.).
- Sigma-Aldrich. 3-(Trifluoromethyl)benzaldehyde 97 454-89-7. (n.d.).
- Wikipedia. 2,2,2-Trifluoroethanol. (n.d.).
- Sigma-Aldrich. 2-(Trifluoromethoxy)ethanol 97 362631-84-3. (n.d.).
- PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. (2026).
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- NIST. Ethanol, 2-[(phenylmethyl)amino]-. (n.d.).
- Benzylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal. (n.d.).
- NIST. Ethanol, 2,2,2-trifluoro-. (n.d.).
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol. (n.d.).
- Hovione.
- PubChem. 2-hydroxy-N-(2-(3-isopropyl-2-oxo-7-(3-(trifluoromethyl)benzylamino)quinoxalin-1(2H)-yl)ethyl)acetamide | C23H25F3N4O3 | CID 45482177. (n.d.).
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC. (n.d.).
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (n.d.).
- OpenOChem Learn. Alcohols. (n.d.).
- ChemicalBook. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. (n.d.).
